Diisopropyl maleate Diisopropyl maleate 2-Butenedioic acid (2Z)-, bis(1-methylethyl) ester is a natural product found in Phaseolus vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 10099-70-4
VCID: VC21234047
InChI: InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3
SMILES: CC(C)OC(=O)C=CC(=O)OC(C)C
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Diisopropyl maleate

CAS No.: 10099-70-4

Cat. No.: VC21234047

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Diisopropyl maleate - 10099-70-4

Specification

CAS No. 10099-70-4
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name dipropan-2-yl but-2-enedioate
Standard InChI InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3
Standard InChI Key FNMTVMWFISHPEV-UHFFFAOYSA-N
Isomeric SMILES CC(C)OC(=O)/C=C\C(=O)OC(C)C
SMILES CC(C)OC(=O)C=CC(=O)OC(C)C
Canonical SMILES CC(C)OC(=O)C=CC(=O)OC(C)C
Boiling Point 280.0 °C
Melting Point 2.1 °C

Introduction

Chemical Identity and Structure

Diisopropyl maleate is the diisopropyl ester of maleic acid, featuring a cis configuration of the carbon-carbon double bond. This compound belongs to the family of maleic acid esters, which are characterized by their unsaturated dicarboxylic acid structure.

Basic Information

ParameterInformation
IUPAC Name2-Butenedioic acid (Z)-, bis(1-methylethyl) ester
CAS Registry Number10099-70-4
Molecular FormulaC₁₀H₁₆O₄
Molecular Weight200.23 g/mol
IUPAC Standard InChIKeyFNMTVMWFISHPEV-WAYWQWQTSA-N

Alternative Names and Synonyms

Diisopropyl maleate is known by several alternative names in scientific literature and commercial contexts:

  • Maleic acid, diisopropyl ester

  • (Z)-2-Butenedioic acid diisopropyl ester

  • (Z)-2-Butenedioic acid di(1-methylethyl) ester

  • 2-Butenedioic acid (2Z)-, bis(1-Methylethyl) ester

  • Isopropyl maleate

Physicochemical Properties

Diisopropyl maleate exhibits specific physicochemical properties that determine its behavior in various applications and reactions. The following sections detail these properties based on experimental and calculated data.

Physical Properties

PropertyValueReference
Physical StateLiquid
Melting Point-30.15°C
Boiling Point225.5°C at 760 mmHg
Density1.027 g/cm³
Refractive Index1.445
Viscosity4.56 mm²/s
Flash Point112.3°C

Solubility and Partition Properties

The solubility characteristics of diisopropyl maleate are important for its applications in various solvent systems and reaction media.

PropertyValueReference
Water Solubility9.9 g/L at 20°C
LogP (Octanol-Water)1.95
Vapor Pressure6.2 Pa at 25°C (0.0861 mmHg)

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of diisopropyl maleate:

PropertyValueReference
Exact Mass200.10500
Polar Surface Area (PSA)52.60000

Synthesis Methods

Several synthetic routes have been developed for the preparation of diisopropyl maleate, with variations in catalysts, reaction conditions, and starting materials.

Conventional Esterification Method

The most common method involves the direct esterification of maleic anhydride or maleic acid with isopropanol in the presence of an acid catalyst.

Reaction Scheme:

  • Maleic anhydride + 2 Isopropanol → Diisopropyl maleate + Water

Typical Reaction Conditions:

  • Maleic anhydride to isopropanol molar ratio: 1:3 to 1:8

  • Temperature: 70-110°C

  • Reaction time: 3-8 hours

  • Acid catalyst: Typically sulfuric acid or p-toluenesulfonic acid

Ionic Liquid-Catalyzed Synthesis

A more environmentally friendly approach uses dual-nuclear functionalized ionic liquids as catalysts, offering advantages such as easy separation, recycling of the catalyst, and reduced environmental impact.

Process:

  • Mix maleic anhydride and isopropanol (molar ratio 1:3 to 1:8)

  • Add 10-20% (by weight of maleic anhydride) dual-nuclear functionalized ionic liquid catalyst

  • Maintain reaction temperature at 70-110°C with stirring and reflux for 3-8 hours

  • After reaction completion, allow mixture to separate at room temperature

  • Recover and recycle the ionic liquid catalyst from the lower layer

  • Purify the ester product through distillation processes

Alternative Synthetic Routes

Alternative synthetic methods have been reported in the literature, including:

  • Cross metathesis reactions using ruthenium catalysts, with reported yields up to 95%

  • Preparation from isopropyloxycarbonylmethylene derivatives via phosphorane intermediates

Applications and Uses

While specific applications of diisopropyl maleate are less extensively documented compared to related compounds such as dimethyl maleate, several potential uses can be identified based on its structural properties and the known applications of similar maleic acid esters.

Chemical Synthesis

Diisopropyl maleate serves as an important intermediate in organic synthesis:

  • As a dienophile in Diels-Alder reactions

  • For the preparation of specialized polymers and copolymers

  • As a starting material for synthesizing more complex organic compounds

Industrial Applications

Based on the properties and applications of structurally related compounds, diisopropyl maleate may be used in:

  • Polymer formulations as a cross-linking agent

  • Adhesive formulations

  • Plasticizer applications

  • Coatings and films where enhanced hardness and toughness are required

Comparison with Related Maleic Acid Esters

CompoundKey ApplicationsReference
Dimethyl maleateDienophile in organic synthesis, plastics additive, intermediate for pharmaceuticals
Diethyl maleateSkin sensitization studies, polymer modification
Diisopropyl maleateChemical intermediate, potential polymer applications
Hazard TypeClassificationReference
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementH317 - May cause an allergic skin reaction

Toxicological Data

While specific toxicological data for diisopropyl maleate is limited, information from structurally related compounds provides insight into potential hazards:

ParameterValueRelated CompoundReference
Acute Oral LD₅₀>3200 mg/kg bwDiethyl maleate (rat)
Acute Oral LD₅₀>3730 mg/kg bwDibutyl maleate (rat)
Acute Oral LD₅₀1340-1909 mg/kg bwDimethyl maleate (rat)
Acute Dermal LD₅₀>2000 mg/kg bwDibutyl maleate (rat)
Skin SensitizationPositive (EC3: 2-5.8%)Diethyl maleate

Given its structural similarity to known skin sensitizers like diethyl maleate, diisopropyl maleate should be handled with appropriate precautions to prevent skin contact and potential sensitization reactions .

Regulatory Status

The regulatory status of diisopropyl maleate varies across different jurisdictions and regulatory frameworks.

Food Contact Applications

Diisopropyl maleate is listed in the FDA's Indirect Additives used in Food Contact Substances database, suggesting potential applications in materials that may come into contact with food products .

Recent Research and Developments

Recent research involving diisopropyl maleate has focused primarily on its synthesis methods and potential applications in specialized chemical processes.

Advanced Synthesis Methods

Patent literature reveals ongoing development of improved synthesis methods for diisopropyl maleate, particularly focusing on:

  • Use of environmentally friendly catalysts

  • Development of continuous flow processes

  • Improved purification techniques

  • Catalyst recycling strategies

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